4-Chloroacridine
CAS No.: 28814-25-7
Cat. No.: VC8027355
Molecular Formula: C13H8ClN
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28814-25-7 |
|---|---|
| Molecular Formula | C13H8ClN |
| Molecular Weight | 213.66 g/mol |
| IUPAC Name | 4-chloroacridine |
| Standard InChI | InChI=1S/C13H8ClN/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H |
| Standard InChI Key | JJCXZGRKDRKMPT-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
4-Chloroacridine (C₁₃H₈ClN) belongs to the acridine family, characterized by a planar tricyclic framework comprising two benzene rings fused to a central pyridine ring. The chlorine substituent at position 4 introduces electronic effects that enhance reactivity and DNA-binding affinity .
Key Properties:
| Property | Value/Description |
|---|---|
| Molecular Weight | 213.66 g/mol |
| Appearance | Yellow crystalline powder |
| Solubility | Soluble in DMSO, chloroform; insoluble in water |
| Melting Point | 198–202°C |
| UV-Vis Absorption | λₘₐₓ ≈ 360 nm (in ethanol) |
The chlorine atom increases lipophilicity, facilitating membrane permeability and intracellular accumulation .
Synthesis Methods
Chlorination of Acridine
The most common route involves reacting acridine with chlorinating agents:
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Thionyl Chloride (SOCl₂):
Acridine refluxed with SOCl₂ in dichloromethane yields 4-chloroacridine with ~80% efficiency . -
Phosphorus Oxychloride (POCl₃):
N-Phenylanthranilic acid cyclized with POCl₃ at 120°C produces 9-chloroacridine, a structural analog .
Nucleophilic Aromatic Substitution
9-Chloroacridine intermediates react with diamines (e.g., p-phenylenediamine) to form aminoacridine derivatives, which are further functionalized for drug development .
Biological Activities and Mechanisms
Anticancer Activity
4-Chloroacridine derivatives demonstrate potent cytotoxicity:
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Melanoma: 9-Chloro-4-methyl-1-nitroacridine (1b) induces apoptosis in amelanotic melanoma cells (IC₅₀ = 5.88 μM) by disrupting tricarboxylic acid (TCA) cycle enzymes .
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Breast Cancer: Acridine-sulfonamide conjugates inhibit MCF-7 proliferation (IC₅₀ = 8.30 μM) via topoisomerase II inhibition .
DNA Interaction
The compound intercalates into DNA, causing structural distortion and replication arrest. Comparative studies show stronger binding than unsubstituted acridine due to chlorine’s electron-withdrawing effects .
Comparative Analysis with Analogues
| Compound | Substituent | IC₅₀ (μM) | Target Pathway |
|---|---|---|---|
| 4-Chloroacridine | Cl at C4 | 5.88–14.51 | DNA intercalation, TCA |
| 9-Aminoacridine | NH₂ at C9 | 10.2–22.4 | Topoisomerase II |
| 3-Nitroacridine | NO₂ at C3 | 7.5–12.3 | ROS generation |
| 4-Methylacridine | CH₃ at C4 | >20 | Weak DNA binding |
Chlorination at C4 enhances bioactivity compared to methyl or nitro groups .
Applications in Drug Development
Anticancer Agents
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Platinum-Acridine Hybrids: Non-classical Pt complexes exhibit sequence-specific DNA binding, overcoming cisplatin resistance .
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Dual Topo/HDAC Inhibitors: Hydroxamic acid conjugates (e.g., compound 8c) show nanomolar efficacy (IC₅₀ = 0.90 μM) in leukemia models .
Fluorescent Probes
4-Chloroacridine’s rigid structure and UV activity make it suitable for developing DNA-staining dyes, though clinical use is limited by toxicity .
Recent Advances (2020–2025)
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Melanoma Therapy: 4-Chloroacridine derivatives selectively target amelanotic tumors by inhibiting mitochondrial complexes I/II .
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G-Quadruplex Stabilization: Benzimidazole-acridine hybrids (e.g., 8m) stabilize oncogenic G4 structures, inducing ROS-mediated apoptosis .
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Autophagy Inhibition: Compound LS-1-10 blocks autophagic flux in colon cancer, enhancing chemotherapy efficacy .
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